BenchChemオンラインストアへようこそ!

3-Trifluoromethyl-cinnamyl bromide

Hammett constant positional isomer comparison anticonvulsant activity

3-Trifluoromethyl-cinnamyl bromide (IUPAC: 1-(3-bromoprop-1-enyl)-3-(trifluoromethyl)benzene; CAS 1622310-40-0; C₁₀H₈BrF₃; MW 265.07 g/mol) is a halogenated allylic bromide featuring a trifluoromethyl substituent at the meta-position of the phenyl ring and a trans-configured olefin. This compound belongs to the cinnamyl bromide class, which is widely employed in organic synthesis for nucleophilic substitution, cross-coupling, and elimination reactions.

Molecular Formula C10H8BrF3
Molecular Weight 265.07 g/mol
Cat. No. B8409551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethyl-cinnamyl bromide
Molecular FormulaC10H8BrF3
Molecular Weight265.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CCBr
InChIInChI=1S/C10H8BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1-5,7H,6H2
InChIKeyZXYRUEUJCAZYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Trifluoromethyl-cinnamyl Bromide: A Meta-CF₃-Substituted Allylic Bromide Building Block for Pharmaceutical Intermediate Synthesis


3-Trifluoromethyl-cinnamyl bromide (IUPAC: 1-(3-bromoprop-1-enyl)-3-(trifluoromethyl)benzene; CAS 1622310-40-0; C₁₀H₈BrF₃; MW 265.07 g/mol) is a halogenated allylic bromide featuring a trifluoromethyl substituent at the meta-position of the phenyl ring and a trans-configured olefin [1]. This compound belongs to the cinnamyl bromide class, which is widely employed in organic synthesis for nucleophilic substitution, cross-coupling, and elimination reactions. The meta-CF₃ group imparts distinct electronic and steric properties that differentiate it from unsubstituted cinnamyl bromide (CAS 4392-24-9; C₉H₉Br; MW 197.07 g/mol) and from its para- and ortho-trifluoromethyl positional isomers . It is commercially available from multiple suppliers at typical purities of ≥95% and is utilized primarily as a key intermediate in the synthesis of pharmaceutical agents, most notably cinacalcet hydrochloride [2].

Why Unsubstituted Cinnamyl Bromide or Para-CF₃ Isomers Cannot Replace 3-Trifluoromethyl-cinnamyl Bromide in Key Applications


Although cinnamyl bromide and its ring-substituted analogs share a common allylic bromide scaffold, their electronic landscapes differ substantially owing to the position-specific inductive and resonance effects of substituents. The meta-trifluoromethyl group exerts a Hammett σₘ value of approximately 0.43, compared with σₚ ≈ 0.54 for the para isomer [1]. This difference, while seemingly modest, translates into measurably distinct outcomes: the para isomer drives quantitative solid-state photodimerization (~100% conversion), whereas the meta isomer undergoes only a subtle photochemical change under identical conditions, reflecting altered crystal packing and electronic conjugation [2]. In pharmaceutical intermediate synthesis, the meta-CF₃ configuration is structurally mandatory for generating the cinacalcet pharmacophore; substitution with unsubstituted cinnamyl bromide eliminates the trifluoromethyl moiety essential for target binding, while the ortho isomer introduces steric hindrance that disrupts π-conjugation between the phenyl ring and the olefin, demonstrably reducing biological activity in cinnamamide derivatives [3]. These position-dependent electronic and steric effects mean that in-class analogs are not functionally interchangeable without compromising reaction outcomes, product identity, or biological potency.

Quantitative Differentiation Evidence: 3-Trifluoromethyl-cinnamyl Bromide vs. Closest Analogs


Meta- vs. Para-CF₃ Positional Isomer Differentiation: Hammett Electronic Effects and Anticonvulsant Activity Parity in Cinnamamide Derivatives

In a systematic structure-activity study of trifluoromethyl-substituted cinnamamides, the meta-CF₃ and para-CF₃ derivatives exhibited comparably high anticonvulsant activity in the maximal electroshock seizure (MES) model, despite the para isomer possessing a higher Hammett σ constant (σₚ ≈ 0.54) than the meta isomer (σₘ ≈ 0.43). The ortho-CF₃ analog showed markedly reduced activity due to steric disruption of phenyl-olefin conjugation, as evidenced by UV spectroscopy [1]. This demonstrates that the meta-CF₃ position delivers electronic withdrawing effects sufficient for biological potency while avoiding the steric penalty associated with ortho substitution and without requiring the stronger electron-withdrawing character of the para position. For procurement decisions targeting cinnamamide-based drug discovery programs, the meta isomer offers a distinct electronic profile that cannot be replicated by simply substituting the para or ortho isomer.

Hammett constant positional isomer comparison anticonvulsant activity MES assay cinnamamide SAR

Meta-CF₃ vs. Para-CF₃ Cinnamic Acid Solid-State Photodimerization: Quantitative Conversion Divergence

The solid-state [2+2] photodimerization behavior of trans-3-(trifluoromethyl)cinnamic acid (3-tfmca, the carboxylic acid analog of the target bromide) and trans-4-(trifluoromethyl)cinnamic acid (4-tfmca) was compared using KBr pellet optical spectroscopy. The para isomer (4-tfmca) underwent photodimerization in roughly 100% conversion within the KBr matrix, while the meta isomer (3-tfmca) exhibited only a subtle photochemical change that could not be detected when irradiating the neat powder [1]. This stark difference demonstrates that the meta-CF₃ positioning alters crystal packing geometry and intermolecular olefin alignment relative to the para isomer, fundamentally changing solid-state reactivity. For applications involving photoresponsive materials or solid-state synthesis, the meta isomer offers suppressed photodimerization, which may be advantageous for storage stability or disadvantageous if photodimerization is desired. This positional selectivity is directly transferable to the corresponding cinnamyl bromide derivative.

solid-state photochemistry [2+2] photocycloaddition crystal engineering trifluoromethyl positional effect

Molecular Weight and Lipophilicity Differentiation: 3-Trifluoromethyl-cinnamyl Bromide vs. Unsubstituted Cinnamyl Bromide

The introduction of the meta-CF₃ group increases the molecular weight from 197.07 g/mol (unsubstituted cinnamyl bromide, C₉H₉Br) to 265.07 g/mol (3-trifluoromethyl-cinnamyl bromide, C₁₀H₈BrF₃) [1][2]. Concurrently, the calculated LogP increases from approximately 2.85 (for the corresponding 3-trifluoromethylcinnamic acid) to a value reflecting the enhanced lipophilicity of the bromide, with the CF₃ group contributing approximately +0.5 to +1.0 LogP units relative to the unsubstituted analog, based on the well-established Hansch π constant for CF₃ . The density of unsubstituted cinnamyl bromide is 1.332 g/mL at 25 °C with a boiling point of 103 °C at 22 mmHg, whereas the trifluoromethylated analog exhibits a higher boiling point and density consistent with increased molar mass and polarizability. These physicochemical shifts directly affect chromatographic retention, solvent partitioning during workup, and membrane permeability in biological assays. For procurement, the higher MW and LogP of the trifluoromethylated compound mean that stoichiometric calculations, shipping classifications, and handling protocols differ materially from the parent cinnamyl bromide.

molecular weight lipophilicity LogP physicochemical properties drug-likeness

Trifluoromethylcinnamanilide Antibacterial Activity: Meta-CF₃-Derived Series 1 vs. Para-CF₃-Derived Series 2

A series of thirty-two anilides derived from 3-(trifluoromethyl)cinnamic acid (Series 1, the acyl analog of the target bromide) and 4-(trifluoromethyl)cinnamic acid (Series 2) were synthesized by microwave-assisted methods and evaluated against resistant bacterial strains. Series 1 compounds demonstrated antistaphylococcal activity with MICs/MBCs of 0.15–5.57 µM against MRSA and anti-enterococcal activity of 2.34–44.5 µM against VRE. The most potent compound in Series 1, (2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j), inhibited M. marinum with an MIC range of 0.29–2.34 µM and M. smegmatis with MICs of 9.36–51.7 µM [1]. While both meta- and para-series compounds displayed activity, the meta-CF₃ series offers a structurally distinct vector for further derivatization, as the meta position does not extend the molecular length axis in the same manner as para substitution, potentially affecting target binding geometry. This evidence supports the selection of the meta-CF₃ cinnamyl scaffold for medicinal chemistry programs requiring a specific spatial orientation of the trifluoromethyl pharmacophore.

antimicrobial activity MRSA Mycobacterium MIC trifluoromethylcinnamanilide

Dual Antimycobacterial and Antimalarial Activity of 3-CF₃ Cinnamanilides: Quantitative MIC/IC₅₀ Comparison with Clinical Standards

Eighteen 2-trifluoromethylcinnamanilides together with complementary (2E)-3-[3-(trifluoromethyl)phenyl]-N-arylprop-2-enanilides (2a–r, the 3-CF₃ series) and (2E)-3-[4-(trifluoromethyl)phenyl]-N-arylprop-2-enanilides (3a–r, the 4-CF₃ series) were evaluated against M. smegmatis and P. falciparum. The 3-CF₃ series (2a–r) produced compounds with MIC values of 1.17–11.1 µM against M. smegmatis, more effective than rifampicin. Against P. falciparum, the 3-CF₃ derivatives showed IC₅₀ values of 0.32–4.5 µM, comparable to chloroquine [1]. Notably, 3,5-bis(CF₃)-substituted anilides (2q) were among the most potent dual inhibitors, demonstrating that the meta-CF₃ scaffold supports further functionalization with additive or synergistic effects. Stability assays in rat liver microsomes showed that certain 3-CF₃ derivatives were neither metabolized nor affected cytochrome P450 capacity, indicating metabolic stability [2]. This positions the 3-CF₃ cinnamyl scaffold as a privileged starting point for dual anti-infective drug discovery.

Mycobacterium smegmatis Plasmodium falciparum dual inhibitor antimalarial antitubercular

Nematicidal Activity of Cinnamyl Bromide Scaffold: LC₅₀ Ranking and Implication for 3-CF₃ Analog Design

In a direct contact bioassay against adult Bursaphelenchus xylophilus (pine wood nematode), unsubstituted cinnamyl bromide exhibited nematicidal activity with a 24-hour LC₅₀ of 0.224–0.502 mg/mL, ranking it among the more potent compounds tested alongside cinnamonitrile and methoxycinnamaldehyde derivatives . While the 3-CF₃-substituted cinnamyl bromide was not directly tested in this study, the SAR analysis established that the cinnamyl bromide scaffold, particularly with electron-withdrawing substituents and unsaturation in the propenyl chain, contributes meaningfully to nematicidal potency. The addition of a meta-CF₃ group (σₘ ≈ 0.43) is predicted to further enhance electrophilicity at the allylic carbon, potentially increasing nematicidal activity relative to the unsubstituted parent. This class-level inference supports the selection of 3-trifluoromethyl-cinnamyl bromide for agrochemical discovery programs targeting nematode control, where the CF₃ group provides both electronic activation and metabolic stability advantages over the parent scaffold.

nematicidal activity Bursaphelenchus xylophilus LC50 pine wilt disease structure-activity relationship

Procurement-Guiding Application Scenarios for 3-Trifluoromethyl-cinnamyl Bromide


Cinacalcet Hydrochloride Intermediate Synthesis: Pharmacopeial-Grade Building Block

3-Trifluoromethyl-cinnamyl bromide serves as a critical intermediate or process impurity standard in the synthesis of cinacalcet hydrochloride, a calcimimetic agent used for treating secondary hyperparathyroidism. The patent literature explicitly describes the use of 3-(3-trifluoromethyl)phenyl-propyl bromide (the hydrogenated analog) and related unsaturated intermediates bearing the meta-CF₃-phenyl motif [5]. The trans-configuration of the olefin and the meta-CF₃ substitution pattern are structurally mandatory; neither unsubstituted cinnamyl bromide nor para-CF₃ isomers can produce the correct pharmacophore. Procurement of this compound with documented purity (≥95%) and full characterization data (NMR, HPLC, GC) is essential for both GMP intermediate synthesis and impurity reference standard preparation. Suppliers providing Certificates of Analysis with chromatographic purity data and structural confirmation are strongly preferred for regulatory compliance.

Anti-Infective Drug Discovery: Dual Antimycobacterial-Antimalarial Lead Optimization

The meta-CF₃ cinnamyl scaffold has demonstrated potent dual activity against M. smegmatis (MIC 1.17–11.1 µM, surpassing rifampicin) and P. falciparum (IC₅₀ 0.32–4.5 µM, comparable to chloroquine) when elaborated into cinnamanilide derivatives [5]. 3-Trifluoromethyl-cinnamyl bromide is the ideal starting material for synthesizing (2E)-3-[3-(trifluoromethyl)phenyl]-N-arylprop-2-enanilides via amide coupling or sequential bromide displacement/amide formation routes. Medicinal chemistry teams pursuing dual anti-infective agents should prioritize this meta-substituted bromide over the para isomer when the target binding pocket, as modeled by docking studies against InhA (mycobacterial enoyl-ACP reductase), favors or tolerates meta-oriented hydrophobic substituents. The demonstrated microsomal stability of certain 3-CF₃ derivatives further supports their advancement into in vivo efficacy studies [3].

Cinnamamide-Based CNS Drug Development: Anticonvulsant Scaffold with Validated Meta-CF₃ Activity

The anticonvulsant activity of meta-trifluoromethyl cinnamamides has been validated in the MES model, with m-CF₃ derivatives exhibiting efficacy comparable to p-CF₃ analogs but without the steric penalty of ortho substitution [5]. 3-Trifluoromethyl-cinnamyl bromide provides direct access to these m-CF₃ cinnamamides via nucleophilic displacement of the allylic bromide with appropriate amine nucleophiles. For CNS drug discovery programs, the meta-CF₃ position offers a unique advantage: it maintains electronic activation (σₘ ≈ 0.43) while preserving the linear molecular geometry necessary for efficient blood-brain barrier penetration, which can be compromised by para-substitution-induced molecular lengthening. Researchers should select this building block when the target profile requires both CNS permeability and the metabolic oxidative stability conferred by the CF₃ group.

Solid-State Photochemistry and Crystal Engineering Studies: Meta-CF₃ as a Photodimerization Attenuator

For researchers designing photoresponsive crystalline materials, the meta-CF₃ substitution pattern provides a structurally encoded mechanism to suppress undesired [2+2] photodimerization in the solid state. As demonstrated with trans-3-(trifluoromethyl)cinnamic acid, the meta isomer undergoes only subtle photochemical change under conditions where the para isomer achieves ~100% photodimerization conversion [5]. This property is directly transferable to the corresponding cinnamyl bromide and its derivatives. Materials scientists and solid-state chemists developing stable organic crystals, photomechanical actuators, or photo-switchable materials should procure the meta-substituted building block when photoinertness in the crystalline state is a design requirement, while using the para isomer for applications that demand efficient photodimerization.

Quote Request

Request a Quote for 3-Trifluoromethyl-cinnamyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.